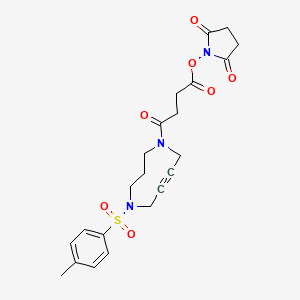

DACN(Tos,Suc-NHS)

Description

The exact mass of the compound DACN(Tos,Suc-NHS) is 475.14132132 g/mol and the complexity rating of the compound is 936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DACN(Tos,Suc-NHS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DACN(Tos,Suc-NHS) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHCPCWLSQNMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of DACN(Tos,Suc-NHS) in click chemistry?

An In-Depth Technical Guide to the Mechanism of DACN-Based Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanism and application of 4,8-diazacyclononyne (DACN)-based bifunctional linkers, specifically those activated with an N-hydroxysuccinimide (NHS) ester, in the realm of click chemistry. These reagents are powerful tools for the conjugation of biomolecules, enabling the creation of complex bioconjugates, antibody-drug conjugates (ADCs), and advanced molecular probes.

Introduction to DACN and Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes[1][2]. One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition. While initially catalyzed by copper (CuAAC), concerns over catalyst toxicity in living systems spurred the development of copper-free alternatives[3][4][5].

This led to the advent of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes a strained cyclooctyne that reacts spontaneously with an azide[3][6]. 4,8-diazacyclononyne (DACN) is a highly efficient and stable strained alkyne used in SPAAC[7]. Its reactivity is comparable to other common cyclooctynes, and it exhibits high thermal stability and resistance to side reactions with thiols[7][8].

The Bifunctional Nature of DACN(Tos,Suc-NHS)

The designation "DACN(Tos,Suc-NHS)" describes a derivative of the core DACN molecule engineered for a two-step conjugation strategy. Let's dissect its components:

-

DACN (4,8-diazacyclononyne): This is the strained alkyne core that serves as the "click" handle for the SPAAC reaction[7].

-

Tos (Tosyl group): In the synthesis of DACN derivatives, the nitrogen atoms of the cyclononyne ring are often protected with tosyl groups. These groups are typically present in the precursor and may or may not be present in the final reactive linker, but their mention points to the synthetic route.

-

Suc-NHS (Succinimidyl N-hydroxysuccinimide ester): This is a highly reactive functional group designed to couple with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides[][10][11].

Thus, a DACN-NHS ester is a heterobifunctional linker, featuring an amine-reactive handle and a click-reactive handle. This dual functionality allows for the sequential and controlled conjugation of two different molecules[8][12].

The Two-Step Conjugation Mechanism

The utility of DACN-NHS esters lies in a highly orthogonal, two-step reaction mechanism. This process allows for the precise connection of a molecule of interest (e.g., a protein or antibody) to a second molecule containing an azide group (e.g., a fluorescent dye, a drug molecule, or a biotin tag).

Step 1: Amine Acylation via NHS Ester Reaction

The first step involves the reaction of the DACN-NHS ester with a biomolecule containing primary amines. The NHS ester is an excellent leaving group. A primary amine on the target biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide[8]. This reaction is highly efficient in buffers with a pH of 7-9[10].

Step 2: Copper-Free Click Chemistry (SPAAC)

After the DACN moiety is attached to the first biomolecule, the second component, which has been functionalized with an azide (-N3) group, is introduced. The inherent ring strain of the DACN alkyne allows it to react spontaneously with the azide in a [3+2] cycloaddition reaction[4][8]. This reaction, which requires no copper catalyst, forms a stable triazole linkage, covalently connecting the two molecules[1]. The high orthogonality ensures that the DACN group does not react with other functional groups present on the biomolecules[8].

The overall workflow can be visualized as follows:

The detailed chemical transformation is illustrated in the signaling pathway diagram below:

Quantitative Data and Reaction Kinetics

The efficiency of click chemistry reactions is a key advantage. Both the NHS ester acylation and the SPAAC reaction are characterized by high yields and favorable kinetics.

| Reaction Step | Reagents | Typical Conditions | Yield | Reaction Rate Constant (k) |

| Amine Acylation | Protein-NH₂, DACN-NHS Ester | pH 7-9, Aqueous Buffer, Room Temp, 30-60 min | >90% | N/A (generally fast) |

| SPAAC | DACN-alkyne, Azide | Physiological conditions (PBS, 37°C) | >90%[8] | 10⁻² - 1 M⁻¹s⁻¹[6] |

| CuAAC (for comparison) | Terminal Alkyne, Azide | Aqueous, requires Cu(I) catalyst | High | 10 - 100 M⁻¹s⁻¹[6] |

| IEDDA (for comparison) | Tetrazine, TCO | Physiological conditions | Very High | 1 - 10⁶ M⁻¹s⁻¹[3][13] |

Note: Reaction rates for SPAAC can vary based on the specific strained alkyne and azide used. IEDDA (Inverse electron-demand Diels-Alder) is another class of very fast click chemistry for comparison.

Experimental Protocols

The following are generalized protocols for the use of a DACN-NHS ester linker. Optimization is recommended for specific applications.

Protocol for Labeling a Protein with DACN-NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

DACN-NHS Ester.

-

Anhydrous DMSO.

-

Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

-

Prepare DACN-NHS Ester Solution: Immediately before use, dissolve the DACN-NHS ester in anhydrous DMSO to a concentration of 10 mM. The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage[10].

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DACN-NHS ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume[10].

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice[14].

-

Purification: Remove excess, unreacted DACN-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).

Protocol for Click Reaction of DACN-labeled Protein with an Azide-Molecule

Materials:

-

Purified DACN-labeled protein.

-

Azide-functionalized molecule (e.g., drug, dye).

Procedure:

-

Prepare Reaction Mixture: Combine the DACN-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS)[14].

-

Incubation: Incubate the mixture overnight (10-12 hours) at 4°C or for 3-4 hours at room temperature[14]. The reaction proceeds without the need for a catalyst.

-

Purification (if necessary): Depending on the application, the final conjugate may need to be purified from the excess azide-molecule. This can be achieved by methods such as size exclusion chromatography or dialysis.

Conclusion

DACN-based bifunctional linkers, such as DACN-NHS esters, represent a powerful and versatile platform in the field of bioconjugation. The mechanism relies on a robust, two-step process: an initial, efficient amine acylation followed by a highly specific, copper-free, strain-promoted click reaction. This methodology provides researchers and drug developers with precise control over the construction of complex biomolecular architectures under mild, biocompatible conditions, paving the way for innovations in diagnostics, therapeutics, and fundamental biological research.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Strategic Role of the Tosyl Group in DACN Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pivotal role the tosyl (tosyl) group plays in the synthesis and application of 4,8-diazacyclononyne (DACN) reagents, a class of powerful tools for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The strategic use of the tosyl group as a protecting group enables the precise chemical modification of the DACN scaffold, leading to the development of heterobifunctional reagents essential for advancements in bioconjugation, drug delivery, and molecular imaging.

The Core Function: A Directing and Protecting Moiety

The fundamental structure of DACN features two secondary amine functionalities within its nine-membered ring.[1] This inherent symmetry presents a significant challenge for regioselective functionalization. The primary and most critical role of the tosyl group in the context of DACN reagents is to serve as a protecting group for one of these nitrogen atoms.

By converting one of the highly nucleophilic secondary amines into a significantly less reactive sulfonamide, the tosyl group effectively "masks" it from reacting with electrophiles.[2] This mono-protection strategy is the cornerstone for the synthesis of asymmetrically functionalized DACN derivatives, allowing for the selective modification of the remaining free secondary amine. This directed functionalization is paramount for creating heterobifunctional linkers, where one part of the molecule can be attached to a biomolecule and the other part (the DACN alkyne) is available for a subsequent SPAAC reaction.

The workflow for this strategy can be visualized as follows:

Figure 1: Logical workflow for the role of the tosyl group in producing functionalized DACN reagents.

Influence on Reactivity and Properties

While the primary role of the tosyl group is protection, its presence also influences the electronic properties of the DACN reagent. The strong electron-withdrawing nature of the sulfonyl group can have an effect on the reactivity of the strained alkyne in SPAAC reactions. However, in the case of DACN reagents that are further functionalized at the second nitrogen (e.g., with an acyl group to form an amide linkage), the electronic effect of this second substituent often becomes the dominant factor influencing the cycloaddition kinetics.

Currently, there is a lack of direct quantitative studies comparing the SPAAC reaction rates of N-tosyl-DACN with its N-acyl or N-alkyl counterparts. However, it is established that DACN reagents, in general, exhibit high thermal and chemical stability while having a reactivity in SPAAC that is approximately twice that of cyclooctyne (OCT).[2]

Experimental Protocols

The following are key experimental protocols for the synthesis of a tosylated DACN reagent and its subsequent functionalization.

Synthesis of a Mono-tosylated DACN Precursor

The synthesis of a mono-tosylated DACN derivative is the initial and crucial step. A representative example is the synthesis of N-tosyl-N'-glutaryl-4,8-diazacyclononyne. The following is a general procedure based on the work of Tomooka and colleagues.

Table 1: Reagents and Conditions for Mono-tosylation of a DACN derivative

| Reagent/Parameter | Condition |

| Starting Material | Suitably protected DACN precursor |

| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) |

| Base | Triethylamine (NEt₃) or Pyridine |

| Solvent | Dichloromethane (CH₂Cl₂) or similar aprotic solvent |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically several hours |

Detailed Protocol:

-

A solution of the DACN precursor is dissolved in the chosen anhydrous solvent under an inert atmosphere (e.g., argon).

-

The solution is cooled to 0 °C in an ice bath.

-

The base (e.g., triethylamine) is added dropwise to the stirred solution.

-

Tosyl chloride, dissolved in the same solvent, is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or a mild aqueous acid, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the mono-tosylated DACN derivative.

Synthesis of N-Tosyl-DACN-NHS-ester

This protocol details the conversion of a mono-tosylated DACN, which has been further modified with a carboxylic acid (in this case, a glutaryl linker), into a highly reactive N-hydroxysuccinimide (NHS) ester. This NHS-ester is then ready to react with primary amines on biomolecules. The following protocol is adapted from the supplementary information of the work by Kawasaki et al.

Table 2: Reagents and Conditions for NHS-ester Formation

| Reagent/Parameter | Molar Equivalent |

| N-Tosyl-N'-glutaryl-DACN | 1.0 |

| N-Hydroxysuccinimide (NHS) | 1.8 |

| EDC·HCl | 1.8 |

| Triethylamine (NEt₃) | 3.6 |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to reflux |

| Reaction Time | 3 hours |

Detailed Protocol:

-

To a solution of N-tosyl-N'-glutaryl-DACN (1.0 eq) in anhydrous dichloromethane under an argon atmosphere, N-hydroxysuccinimide (1.8 eq), EDC·HCl (1.8 eq), and triethylamine (3.6 eq) are added at 0 °C.

-

The reaction mixture is then stirred under reflux for 3 hours.

-

After cooling, the reaction is quenched with 1 M aqueous HCl and extracted three times with dichloromethane.

-

The combined organic phases are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue can be further purified, for example, by recrystallization, to afford the N-Tosyl-DACN-NHS-ester.

The synthetic workflow from the mono-tosylated precursor to the final NHS-ester is depicted below.

Figure 2: Synthesis of NTs-DACN-NHS-ester.

Application in Bioconjugation

The N-Tosyl-DACN-NHS-ester is a prime example of a heterobifunctional linker. The workflow for its application in labeling a biomolecule (e.g., a protein) and subsequent click chemistry is as follows:

-

Bioconjugation: The NHS-ester end of the reagent reacts with primary amine groups (e.g., the epsilon-amine of a lysine residue) on the surface of a protein, forming a stable amide bond. This step attaches the tosylated DACN moiety to the biomolecule.

-

Purification: The protein-DACN conjugate is purified to remove any unreacted DACN reagent.

-

SPAAC Reaction: The now DACN-labeled protein is reacted with a molecule containing an azide group. This could be a fluorescent dye, a drug molecule, or another biomolecule. The strain-promoted azide-alkyne cycloaddition proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.

This two-step bioconjugation strategy is illustrated in the following diagram:

Figure 3: Experimental workflow for bioconjugation using NTs-DACN-NHS-ester.

Conclusion

The tosyl group is a strategically indispensable tool in the chemistry of DACN reagents. Its role as a robust and reliable protecting group for one of the ring's nitrogen atoms is the key that unlocks the synthesis of heterobifunctional DACN derivatives. This allows for a modular and controlled approach to bioconjugation, enabling the attachment of the DACN moiety to a wide range of biomolecules via one functional handle, while reserving the strained alkyne for a highly efficient and bioorthogonal SPAAC reaction with an azide-modified partner. This elegant strategy, underpinned by the simple yet effective use of the tosyl group, continues to empower researchers in developing sophisticated molecular probes, targeted therapeutics, and advanced diagnostic agents.

References

An In-Depth Technical Guide to the Reactivity of DACN(Tos,Suc-NHS) with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to DACN(Tos,Suc-NHS), a bifunctional crosslinker of significant interest in bioconjugation and drug development. The core of this molecule's utility lies in its N-hydroxysuccinimide (NHS) ester group, which demonstrates selective reactivity towards primary amines, forming stable amide bonds. This reactivity is central to its application in covalently linking molecules for the creation of advanced therapeutics and research tools, such as antibody-drug conjugates (ADCs).

Chemical Structure and Properties

DACN(Tos,Suc-NHS) is a complex molecule featuring a diazacyclononyne (DACN) moiety, a tosyl (Tos) protecting group, and a succinimidyl-N-hydroxysuccinimide (Suc-NHS) ester functional group. The NHS ester is the primary reactive site for conjugation with primary amines.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅N₃O₇S | [1] |

| Molecular Weight | 475.5 g/mol | [1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-[[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]]-4-oxobutanoate | [1] |

| Synonyms | DACN(Tos,Suc-NHS), other proprietary names may exist | [1] |

Reactivity with Primary Amines

The fundamental reaction between DACN(Tos,Suc-NHS) and a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

Figure 1: Reaction of DACN(Tos,Suc-NHS) with a primary amine.

Factors Influencing Reactivity

Several factors critically influence the efficiency of the conjugation reaction:

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[3] Below this range, the primary amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the desired aminolysis reaction.

-

Temperature: The reaction can be carried out at temperatures ranging from 4°C to room temperature (25°C).[3] Lower temperatures can be used to minimize side reactions and degradation of sensitive biomolecules, though this may require longer reaction times.

-

Solvent: For water-insoluble NHS esters like DACN(Tos,Suc-NHS), a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is required to dissolve the reagent before its addition to the aqueous reaction mixture.[3] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

-

Concentration: The concentrations of both the DACN(Tos,Suc-NHS) and the amine-containing molecule will affect the reaction rate. Higher concentrations generally lead to faster reaction times.

Competing Reactions: Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form a carboxylic acid, rendering it inactive for conjugation. The rate of hydrolysis is significantly influenced by pH.

| pH | Half-life of NHS Ester Hydrolysis (at 4°C) |

| 7.0 | 4-5 hours |

| 8.6 | 10 minutes |

Data from Thermo Fisher Scientific technical resources.[3]

Figure 2: Competing reaction pathways for DACN(Tos,Suc-NHS).

Experimental Protocols

The following protocols are based on the synthesis and reactivity of a closely related N-tosyl DACN-NHS ester (NTs-DACN-NHS ester) as described in the scientific literature, supplemented with general best practices for NHS ester chemistry.[4]

Synthesis of NTs-DACN-NHS Ester

This protocol describes the synthesis of the NHS ester from its corresponding carboxylic acid precursor.

Materials:

-

NTs,N'Gul-DACN (the carboxylic acid precursor)

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the NTs,N'Gul-DACN carboxylic acid precursor in dichloromethane at 0°C.

-

Add N-hydroxysuccinimide (1.8 equivalents), EDC·HCl (1.8 equivalents), and triethylamine (3.6 equivalents) to the solution.

-

Stir the reaction mixture under reflux for 3 hours.

-

Quench the reaction by adding 1M aqueous HCl.

-

Extract the product three times with dichloromethane.

-

Wash the combined organic phases with brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the NTs-DACN-NHS ester.

| Reactant | Molar Equivalents |

| NTs,N'Gul-DACN | 1.0 |

| N-hydroxysuccinimide | 1.8 |

| EDC·HCl | 1.8 |

| Triethylamine | 3.6 |

Based on the synthesis of compound 1a in Kawasaki et al., 2023.[4]

General Protocol for Conjugation to Primary Amines

This protocol provides a general workflow for the reaction of DACN(Tos,Suc-NHS) with a primary amine-containing molecule.

Figure 3: General workflow for amine conjugation.

Materials:

-

DACN(Tos,Suc-NHS)

-

Anhydrous DMSO or DMF

-

Primary amine-containing molecule

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), Borate buffer, pH 7.2-8.5). Note: Avoid buffers containing primary amines, such as Tris.

-

Quenching Buffer (optional, e.g., 1M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare DACN(Tos,Suc-NHS) Solution: Immediately before use, dissolve the required amount of DACN(Tos,Suc-NHS) in a minimal volume of anhydrous DMSO or DMF.

-

Prepare Amine Solution: Dissolve the amine-containing molecule in the reaction buffer.

-

Reaction: Add the DACN(Tos,Suc-NHS) solution to the amine solution with gentle mixing. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.

-

Incubation: Allow the reaction to proceed at room temperature for 0.5-4 hours or at 4°C for 2-12 hours. The optimal time may need to be determined empirically.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (e.g., Tris or glycine) can be added.

-

Purification: Remove excess, unreacted DACN(Tos,Suc-NHS) and the NHS byproduct from the conjugate using an appropriate purification method.

Example Reaction with Benzylamine

The following is a specific example of the reaction of NTs-DACN-NHS ester with benzylamine, a primary amine.[4]

Procedure:

-

Dissolve NTs-DACN-NHS ester (1.0 equivalent) in acetonitrile.

-

Add benzylamine (1.0 equivalent) and Hünig's base (1.0 equivalent) to the solution at 25°C.

-

Stir the mixture at 25°C for 48 hours.

-

Quench the reaction with water and extract three times with ethyl acetate.

-

Dry the combined organic phases over sodium sulfate, filter, and concentrate.

-

Purify the product by preparative thin-layer chromatography.

Reported Yield: 47%[4]

Quantitative Data Summary

The available literature provides some quantitative data on the synthesis and reactivity of a closely related NTs-DACN-NHS ester.

| Reaction | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Synthesis of NTs-DACN-NHS ester | NTs,N'Gul-DACN, NHS, EDC·HCl, NEt₃ | CH₂Cl₂ | 3 (reflux) | ~40 | 70 |

| Conjugation to Benzylamine | NTs-DACN-NHS ester, Benzylamine, Hünig's base | CH₃CN | 48 | 25 | 47 |

| Conjugation to N-methyl benzylamine | NTs-DACN-NHS ester, N-methyl benzylamine, Hünig's base | CH₃CN | 50 | 25 | Not reported, but reaction was successful |

Data extracted from the supplementary information of Kawasaki et al., 2023.[4]

Conclusion

DACN(Tos,Suc-NHS) is a valuable tool for bioconjugation, enabling the stable linkage of molecules through its amine-reactive NHS ester. Successful conjugation requires careful control of reaction conditions, particularly pH, to maximize the yield of the desired amide product while minimizing hydrolysis of the NHS ester. The provided protocols offer a starting point for the synthesis and application of this class of reagents. For any specific application, optimization of the reaction conditions, including stoichiometry, reaction time, and temperature, is recommended to achieve the desired outcome.

References

- 1. Additive-free synthesis of fused tricyclic cyanoisoxazolidines using in situ formed cyanonitrones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. Transient hydroboration and hydroalumination of activated azo-species: avenues to NBO and NAlO-heterobicycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

Stability of DACN(Tos,Suc-NHS) in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of DACN(Tos,Suc-NHS) in aqueous solutions. While specific kinetic data for this particular compound is not extensively available in peer-reviewed literature, this document extrapolates from the well-established principles of N-hydroxysuccinimide (NHS) ester chemistry to provide a comprehensive understanding of its behavior. The information presented here is crucial for optimizing conjugation reactions, ensuring reproducibility, and maximizing the efficiency of drug development processes involving DACN(Tos,Suc-NHS).

Introduction to DACN(Tos,Suc-NHS) and NHS Ester Chemistry

DACN(Tos,Suc-NHS) is a molecular connector utilized in the synthesis of artificial hybrid biomolecules. Its functionality relies on the N-hydroxysuccinimide (NHS) ester group, which is a highly reactive functional group used for acylating primary and secondary amines. This reaction forms a stable amide bond, making NHS esters valuable reagents for crosslinking, labeling, and immobilization of biomolecules.

The utility of NHS esters is, however, intrinsically linked to their limited stability in aqueous environments. The primary degradation pathway for NHS esters in aqueous solution is hydrolysis, which competes with the desired aminolysis reaction. This hydrolysis regenerates the original carboxylate and releases NHS, rendering the compound inactive for conjugation. The rate of this hydrolysis is highly dependent on several factors, most notably pH and temperature.

The Competing Reactions: Aminolysis vs. Hydrolysis

The successful use of DACN(Tos,Suc-NHS) in bioconjugation hinges on favoring the aminolysis reaction over the competing hydrolysis.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

DACN [label="DACN(Tos,Suc-NHS)", fillcolor="#F1F3F4"]; Amine [label="Primary Amine\n(Target Molecule)", fillcolor="#F1F3F4"]; Conjugate [label="Stable Amide Bond\n(Conjugated Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Inactive Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext];

DACN -> Conjugate [label="Aminolysis (Desired Reaction)", color="#34A853"]; Amine -> Conjugate [color="#34A853"]; DACN -> Hydrolysis [label="Hydrolysis (Competing Reaction)", color="#EA4335"]; H2O -> Hydrolysis [color="#EA4335"]; } dot

Figure 1: Competing reaction pathways for DACN(Tos,Suc-NHS) in aqueous solution.

As depicted in Figure 1, the NHS ester of DACN can react with a primary amine on a target molecule to form a stable amide bond, leading to the desired conjugate. Simultaneously, it can react with water, leading to hydrolysis and an inactive product. The efficiency of the conjugation is therefore a race between these two reactions.

Factors Influencing the Stability of NHS Esters

The stability of the NHS ester in DACN(Tos,Suc-NHS) is primarily influenced by the following factors:

-

pH: This is the most critical factor. The rate of hydrolysis of NHS esters increases significantly with increasing pH. Alkaline conditions promote the formation of the hydroxide ion (OH⁻), which is a more potent nucleophile than water and accelerates the hydrolysis of the ester.

-

Temperature: Like most chemical reactions, the rate of both hydrolysis and aminolysis increases with temperature.

-

Buffer Composition: The type and concentration of buffer components can influence the stability. Buffers containing primary amines (e.g., Tris) are incompatible with NHS ester reactions as they will compete with the target molecule for conjugation.

-

Solvent: While this guide focuses on aqueous solutions, it is worth noting that the presence of organic co-solvents can affect the stability and reaction kinetics.

Quantitative Analysis of NHS Ester Stability

Table 1: Half-life of a typical NHS Ester at Various pH Values

| pH | Half-life |

| 7.0 | 4-5 hours[1] |

| 8.0 | 1 hour[1] |

| 8.6 | 10 minutes[1] |

Data sourced from Thermo Fisher Scientific for general NHS esters and is expected to be a strong indicator of the behavior of DACN(Tos,Suc-NHS).

This data clearly illustrates the dramatic decrease in stability as the pH becomes more alkaline.

Experimental Protocols for Stability Assessment

To determine the precise stability of DACN(Tos,Suc-NHS) under specific experimental conditions, the following protocols can be employed.

General Workflow for Stability Testing

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Prep [label="Prepare DACN(Tos,Suc-NHS)\nStock Solution", fillcolor="#F1F3F4"]; Incubate [label="Incubate in Aqueous Buffer\nat Defined pH and Temperature", fillcolor="#F1F3F4"]; Sample [label="Withdraw Aliquots\nat Time Intervals", fillcolor="#F1F3F4"]; Quench [label="Quench Reaction\n(e.g., acidify)", fillcolor="#F1F3F4"]; Analyze [label="Analyze by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Determine Concentration\nof Intact DACN(Tos,Suc-NHS)", fillcolor="#FBBC05", fontcolor="#202124"]; Calc [label="Calculate Half-life", fillcolor="#34A853", fontcolor="#FFFFFF"];

Prep -> Incubate; Incubate -> Sample; Sample -> Quench; Quench -> Analyze; Analyze -> Data; Data -> Calc; } dot

Figure 2: General experimental workflow for determining the half-life of DACN(Tos,Suc-NHS).

Detailed Protocol for Determining pH-Dependent Hydrolysis Rate

Objective: To quantify the rate of hydrolysis of DACN(Tos,Suc-NHS) at different pH values.

Materials:

-

DACN(Tos,Suc-NHS)

-

Aqueous buffers of varying pH (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, Borate buffer at pH 8.5)

-

Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DACN(Tos,Suc-NHS) in a water-miscible organic solvent (e.g., DMSO or DMF) to minimize hydrolysis prior to the experiment.

-

Initiation of Hydrolysis: Add a small volume of the DACN(Tos,Suc-NHS) stock solution to a larger volume of the pre-warmed aqueous buffer at the desired pH to achieve the final working concentration.

-

Time-Course Sampling: At regular time intervals (e.g., every 15 minutes for pH 8.5, every hour for pH 7.4), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately add the aliquot to a tube containing the quenching solution. This will lower the pH and effectively stop the hydrolysis reaction.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The intact DACN(Tos,Suc-NHS) and its hydrolysis product should have different retention times. Monitor the disappearance of the peak corresponding to the intact DACN(Tos,Suc-NHS) over time.

-

Data Analysis: Plot the natural logarithm of the peak area of the intact DACN(Tos,Suc-NHS) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Recommendations for Optimal Use of DACN(Tos,Suc-NHS)

Based on the known chemistry of NHS esters, the following recommendations are provided to maximize the efficiency of conjugation reactions with DACN(Tos,Suc-NHS):

-

pH Control is Paramount: For efficient conjugation to primary amines, the reaction should be performed at a pH between 7 and 8.[1] While a slightly alkaline pH increases the rate of aminolysis, it also accelerates hydrolysis. A common compromise is to perform the reaction at pH 7.2-7.5.

-

Freshly Prepare Solutions: DACN(Tos,Suc-NHS) should be dissolved in a suitable organic solvent immediately before use and added to the aqueous reaction mixture containing the target molecule.

-

Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate, bicarbonate, and borate buffers are generally compatible.

-

Control Temperature: Perform reactions at a consistent and controlled temperature. While room temperature is often sufficient, lower temperatures (4°C) can be used to slow down the rate of hydrolysis and may be beneficial for sensitive biomolecules, although this will also slow down the desired aminolysis reaction.

-

Optimize Reaction Time: The optimal reaction time will depend on the pH, temperature, and concentration of reactants. A time-course experiment is recommended to determine the point of maximum conjugation before significant hydrolysis of the unreacted DACN(Tos,Suc-NHS) occurs.

Conclusion

The stability of DACN(Tos,Suc-NHS) in aqueous solutions is a critical parameter that dictates its effectiveness as a bioconjugation reagent. While specific data for this compound is limited, the well-characterized behavior of the NHS ester functional group provides a strong foundation for understanding its properties. The primary determinant of stability is pH, with a significant increase in the rate of hydrolysis observed under alkaline conditions. By carefully controlling the reaction parameters, particularly pH and temperature, and by using freshly prepared reagents, researchers can minimize the impact of hydrolysis and achieve efficient and reproducible conjugation results. For critical applications, it is highly recommended to perform stability studies under the specific experimental conditions to be used.

References

An In-depth Technical Guide to DACN(Tos,Suc-NHS) for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel bifunctional linker, DACN(Tos,Suc-NHS), and its application in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This document details the synthesis, reaction kinetics, and experimental protocols for utilizing DACN(Tos,Suc-NHS) in bioconjugation and other applications, making it an essential resource for researchers in drug development, chemical biology, and materials science.

Introduction to DACN(Tos,Suc-NHS) and its Role in SPAAC

Strain-promoted azide-alkyne cycloaddition has emerged as a powerful tool for covalent ligation in complex biological environments due to its bioorthogonal nature, proceeding efficiently without the need for cytotoxic copper catalysts. The reactivity of SPAAC is driven by the ring strain of the cycloalkyne component. While cyclooctynes have been widely used, 4,8-diazacyclononynes (DACNs) represent a newer class of strained alkynes with enhanced properties. DACNs exhibit high thermal and chemical stability while demonstrating reactivity that is often superior to traditional cyclooctynes.[1]

DACN(Tos,Suc-NHS) is a heterobifunctional linker designed to capitalize on the advantages of the DACN core. It incorporates two key functionalities:

-

A strained alkyne (DACN core): This moiety participates in the SPAAC reaction with an azide-functionalized molecule.

-

An N-Hydroxysuccinimide (NHS) ester: This active ester provides a convenient handle for conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine residues) or on amine-modified small molecules and surfaces.

This dual functionality allows for a two-step conjugation strategy, making DACN(Tos,Suc-NHS) a versatile molecular connector for the synthesis of complex biomolecular hybrids.[2]

Physicochemical and Kinetic Data

The performance of DACN(Tos,Suc-NHS) in SPAAC is characterized by its favorable reaction kinetics and the stable triazole linkage formed. The following tables summarize key quantitative data for this reagent.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅N₃O₇S | PubChem |

| Molecular Weight | 475.5 g/mol | PubChem |

| CAS Number | 2411082-26-1 | PubChem |

| Appearance | White to off-white solid | Kawasaki et al. (Assumed) |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂ | Kawasaki et al. (Assumed) |

| Storage Conditions | -20°C, desiccated | Supplier Data |

Table 1: Physicochemical Properties of DACN(Tos,Suc-NHS)

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction like SPAAC.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Source |

| DACN(Tos,Suc)-Bn with Benzyl Azide | 1.25 | CDCl₃ | 25 | Kawasaki et al., 2023 |

Table 2: SPAAC Reaction Kinetics (Note: The kinetic data is for a model reaction of a benzylamine-conjugated DACN derivative with benzyl azide, as a proxy for the reactivity of the DACN core in DACN(Tos,Suc-NHS).)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of DACN(Tos,Suc-NHS) and its subsequent use in a two-step bioconjugation workflow. These protocols are based on the work of Kawasaki et al. (2023) and standard bioconjugation techniques.

Synthesis of DACN(Tos,Suc-NHS)

The synthesis of DACN(Tos,Suc-NHS) involves the acylation of the parent DACN(Tos) amine with succinic anhydride, followed by activation of the resulting carboxylic acid with N-hydroxysuccinimide.

Materials:

-

N-(p-toluenesulfonyl)-4,8-diazacyclononyne (DACN(Tos))

-

Succinic anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Synthesis of DACN(Tos,Suc-OH):

-

Dissolve DACN(Tos) (1.0 eq) in anhydrous DCM.

-

Add succinic anhydride (1.2 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in DCM) to yield DACN(Tos,Suc-OH).

-

-

Synthesis of DACN(Tos,Suc-NHS):

-

Dissolve DACN(Tos,Suc-OH) (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from EtOAc/hexanes) or silica gel column chromatography to afford DACN(Tos,Suc-NHS) as a white solid.

-

Two-Step Bioconjugation using DACN(Tos,Suc-NHS)

This protocol describes the conjugation of DACN(Tos,Suc-NHS) to a model protein containing surface-exposed primary amines, followed by a SPAAC reaction with an azide-labeled cargo molecule.

Step 1: NHS Ester Labeling of a Protein

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DACN(Tos,Suc-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

-

Prepare a stock solution of DACN(Tos,Suc-NHS) (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.

-

Prepare a solution of the protein (e.g., 5 mg/mL) in conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5). Note: Avoid buffers containing primary amines, such as Tris.

-

Add a 10-20 fold molar excess of the DACN(Tos,Suc-NHS) stock solution to the protein solution with gentle stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-6 hours.

-

Remove the excess, unreacted DACN(Tos,Suc-NHS) and byproducts by SEC using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.4).

-

Determine the concentration and degree of labeling of the DACN-functionalized protein using standard methods (e.g., Bradford assay and UV-Vis spectroscopy, if applicable).

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

-

DACN-functionalized protein from Step 1

-

Azide-labeled cargo molecule (e.g., an azide-modified fluorescent dye, peptide, or small molecule drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the azide-labeled cargo molecule in a compatible solvent (e.g., DMSO or directly in the reaction buffer if soluble).

-

To the solution of the DACN-functionalized protein, add a 1.5-5 fold molar excess of the azide-labeled cargo. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 37°C to accelerate the reaction. The reaction can be monitored by techniques such as SDS-PAGE (if there is a significant mass shift or the cargo is fluorescent) or mass spectrometry.

-

Upon completion, purify the final bioconjugate to remove any unreacted cargo molecule. Purification methods will depend on the nature of the conjugate and may include SEC, dialysis, or affinity chromatography.

-

Characterize the final conjugate to confirm successful ligation and determine the final concentration and purity.

Visualizations

The following diagrams illustrate the key chemical structures, reaction pathways, and experimental workflows described in this guide.

A placeholder for the chemical structure of DACN(Tos,Suc-NHS) would be generated here. Due to the limitations of not being able to render images, a descriptive caption is provided below.

Caption: Chemical structure of DACN(Tos,Suc-NHS).

Caption: Mechanism of the SPAAC reaction.

Caption: Two-step bioconjugation workflow.

Conclusion

DACN(Tos,Suc-NHS) is a highly effective and versatile bifunctional linker for applications requiring copper-free click chemistry. Its enhanced stability and reactivity, coupled with the straightforward two-step conjugation protocol, make it an invaluable tool for the construction of complex bioconjugates for drug delivery, diagnostics, and fundamental biological research. This guide provides the necessary technical information to successfully implement DACN(Tos,Suc-NHS) in a variety of research and development settings.

References

- 1. Switchable multipath cascade cyclization to synthesize bicyclic lactams and succinimides via chemodivergent reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Unrivaled Advantages of DACN Cycloalkyne Reagents: A Technical Guide for Bioorthogonal Chemistry

For Immediate Release

In the rapidly evolving landscape of bioconjugation and drug development, the demand for highly efficient and stable bioorthogonal reagents is paramount. Diazacyclononynes (DACN), a novel class of cycloalkyne reagents, have emerged as a superior tool for strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This technical guide provides an in-depth analysis of the key features of DACN reagents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their advantages and applications.

Core Features of DACN Reagents

DACN reagents are distinguished by a unique set of characteristics that render them highly effective for a range of bioorthogonal applications. These features include:

-

Exceptional Reactivity: The inherent ring strain of the nine-membered diazacyclononyne structure results in a significantly bent alkyne moiety.[1] This strained conformation leads to high reactivity in SPAAC reactions, enabling rapid and efficient conjugation to azide-containing molecules without the need for a cytotoxic copper catalyst.[2][3]

-

Outstanding Stability: Unlike many other strained cycloalkynes that are prone to thermal decomposition or oligomerization, DACN reagents exhibit remarkable thermal and chemical stability.[4][5] For instance, NTs,NTs-DACN has been shown to have no significant decomposition or oligomerization when heated in toluene at 80°C for two weeks.[1][4] This stability simplifies handling and storage, ensuring reproducibility in experimental workflows.

-

High Bioorthogonality: A critical requirement for any bioorthogonal reagent is its inertness to biological systems.[6] DACN reagents demonstrate excellent bioorthogonality, showing minimal side reactions with endogenous biomolecules such as thiols.[4] This high specificity ensures that the conjugation reaction is highly selective for the intended azide-labeled target.

-

Functional Versatility: A key innovation in the design of DACN reagents is the presence of two endocyclic nitrogen atoms.[7] These nitrogens serve as convenient handles for the introduction of a wide array of functional groups, including fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, and other molecular connectors like NHS esters and maleimides.[4][8] This modularity allows for the straightforward synthesis of customized bioconjugates for diverse applications.[8]

Quantitative Data Summary

The performance of DACN reagents in comparison to other commonly used cycloalkynes is summarized in the tables below.

Table 1: Second-Order Rate Constants for the Reaction of Various Cycloalkynes with Benzyl Azide

| Cycloalkyne Reagent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| NTs,NTs-DACN | ~0.1 (estimated) | [1] |

| Cyclooctyne (OCT) | 0.043 | [1] |

| DIBO | 0.082 | [4] |

| DIFO | 0.76 | [4] |

| DIBAC/DBCO | 0.88 | [4] |

| BCN | 0.67 | [5] |

| BARAC | 4.5 | [5] |

Note: The rate constant for NTs,NTs-DACN is estimated based on the information that its reaction rate is approximately 2.3 times faster than that of cyclooctyne (OCT)[1].

Table 2: Qualitative Stability and Functionalization Comparison

| Feature | DACN Reagents | Other Strained Cycloalkynes (e.g., DIFO, DIBAC) |

| Thermal Stability | High (stable at 80°C for weeks)[1][4] | Often prone to decomposition/oligomerization[4][5] |

| Chemical Stability | High | Variable |

| Bioorthogonality | High (low reactivity with thiols)[4] | Can exhibit side reactions with thiols |

| Functionalization | Versatile (two endocyclic nitrogens)[7] | Typically at positions on the ring structure |

Experimental Protocols

Detailed methodologies for the synthesis and application of key DACN derivatives are provided below.

Synthesis of N-Tosyl-DACN-NHS-ester

This protocol describes the synthesis of an N-hydroxysuccinimide ester-functionalized DACN reagent, enabling its conjugation to primary amines.

Materials:

-

N-Tosyl-N'-glutaryl-DACN (NTs,N'Gul-DACN)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve NTs,N'Gul-DACN (1.0 eq) in CH₂Cl₂.

-

Add N-hydroxysuccinimide (1.8 eq), EDC·HCl (1.8 eq), and NEt₃ (3.6 eq) to the solution at 0°C.

-

Stir the reaction mixture under reflux for 3 hours.

-

Quench the reaction with 1M aqueous HCl and extract the product with CH₂Cl₂ three times.

-

Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired NTs-DACN-NHS-ester.[7]

Synthesis of N-Tosyl-DACN-Maleimide

This protocol details the synthesis of a maleimide-functionalized DACN reagent for conjugation to thiol-containing molecules.

Materials:

-

N-Tosyl-N'-amino-DACN hydrochloride (NTs,N'H-DACN·HCl)

-

4-Maleimidobutyric acid

-

EDC·HCl

-

N-Hydroxybenzotriazole (HOBt)

-

Hünig's base (N,N-Diisopropylethylamine)

-

Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of NTs,N'H-DACN·HCl (1.0 eq) in a mixture of THF and DMF, add 4-maleimidobutyric acid (1.1 eq), EDC·HCl (1.5 eq), HOBt (1.1 eq), and Hünig's base (3.9 eq) at 0°C.

-

Stir the reaction mixture at 40°C for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with CH₂Cl₂.

-

Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to yield the NTs-DACN-maleimide product.[7]

General Protocol for SPAAC Reaction with an Azide-Labeled Biomolecule

This protocol outlines a general procedure for the bioconjugation of a DACN reagent to an azide-modified biomolecule.

Materials:

-

DACN reagent (e.g., DACN-NHS-ester, DACN-maleimide, or other functionalized DACN)

-

Azide-labeled biomolecule (e.g., protein, peptide, nucleic acid)

-

Phosphate-buffered saline (PBS) or other suitable non-nucleophilic buffer (pH 7.0-8.5)

-

Organic co-solvent (e.g., DMSO, DMF) if the DACN reagent has low aqueous solubility

Procedure:

-

Dissolve the azide-labeled biomolecule in the chosen buffer to a desired concentration.

-

Dissolve the DACN reagent in a minimal amount of organic co-solvent (if necessary) and then add it to the biomolecule solution. A molar excess of the DACN reagent (typically 2-10 equivalents) is recommended.

-

Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the specific reactants and their concentrations but is typically complete within 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).

-

Purify the resulting bioconjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted reagents.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships involving DACN reagents.

Caption: Workflow for the synthesis of a hybrid biomolecule using a DACN-NHS ester.

Caption: Logical relationship of DACN features leading to its utility.

References

- 1. kanto.co.jp [kanto.co.jp]

- 2. iris-biotech.de [iris-biotech.de]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Development of DACN-NHS-ester and DACN-maleimide, and their application for the synthesis of artificial hybrid biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Applications of DACN(Tos,Suc-NHS) in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the development of novel reagents that enable precise and efficient modification of biomolecules is paramount. DACN(Tos,Suc-NHS) is a bifunctional linker that is gaining attention for its utility in creating stable bioconjugates. This technical guide provides a comprehensive overview of DACN(Tos,Suc-NHS), its applications in bioconjugation, and detailed protocols for its use.

DACN(Tos,Suc-NHS), or (2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate, incorporates a strained cyclononyne moiety (DACN) and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a versatile two-step bioconjugation strategy. The NHS ester facilitates the initial covalent attachment to primary amines on biomolecules, such as the lysine residues of antibodies, forming a stable amide bond. Subsequently, the strained cyclononyne ring is available for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This dual reactivity makes DACN(Tos,Suc-NHS) a valuable tool for the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs).

Core Properties of DACN(Tos,Suc-NHS)

A summary of the key properties of DACN(Tos,Suc-NHS) is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₅N₃O₇S | |

| Molecular Weight | 475.5 g/mol | |

| Structure | Bifunctional linker with a DACN moiety and an NHS ester | |

| Reactivity | NHS ester reacts with primary amines; DACN reacts with azides via SPAAC |

Quantitative Data on NHS Ester Reactivity and Stability

Table 1: Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 4 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data generalized from typical NHS ester behavior. The rate of hydrolysis is dependent on the specific molecular structure and buffer components.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | A compromise between efficient amine reactivity and NHS ester stability. Higher pH increases amine reactivity but also hydrolysis.[1] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow hydrolysis and increase the stability of the NHS ester during the reaction. |

| Reaction Time | 30 minutes - 2 hours | Optimization is necessary depending on the biomolecule and desired degree of labeling. |

| Molar Excess of NHS Ester | 5 to 20-fold | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling.[2] |

| Buffer Composition | Phosphate, Borate, Bicarbonate | Amine-free buffers are essential to prevent competition with the target biomolecule. Buffers like Tris are not suitable.[1] |

Experimental Protocols

Synthesis of DACN(Tos,Suc-NHS)

A detailed protocol for the synthesis of DACN(Tos,Suc-NHS) has been described in the literature. The following is a summary of the key steps:

Materials:

-

N-Tosyl-N'-(glutaryl)-4,8-diazacyclononyne (NTs,N'Gul-DACN)

-

N-hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (NEt₃)

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Dissolve NTs,N'Gul-DACN in CH₂Cl₂.

-

Add N-hydroxysuccinimide, EDC·HCl, and NEt₃ to the solution at 0°C.

-

Stir the mixture under reflux for 3 hours.

-

Quench the reaction with 1M aq. HCl and extract three times with CH₂Cl₂.

-

Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica-gel chromatography to afford DACN(Tos,Suc-NHS) as colorless crystals.

General Protocol for Antibody Conjugation with DACN(Tos,Suc-NHS)

This protocol provides a general guideline for the conjugation of DACN(Tos,Suc-NHS) to an antibody. Optimization of the molar excess of the linker and reaction time is recommended to achieve the desired degree of labeling (DOL).

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DACN(Tos,Suc-NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.

-

Adjust the pH of the antibody solution to 8.0-8.5 using the conjugation buffer.

-

-

DACN(Tos,Suc-NHS) Preparation:

-

Immediately before use, dissolve DACN(Tos,Suc-NHS) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10 to 20-fold molar excess of the dissolved DACN(Tos,Suc-NHS) to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DACN(Tos,Suc-NHS).

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess DACN(Tos,Suc-NHS) and quenching reagent by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with PBS.[3]

-

Collect the fractions containing the antibody conjugate, which will elute in the void volume.

-

Characterization of the DACN-Antibody Conjugate

Determination of Degree of Labeling (DOL):

The DOL, or the average number of DACN molecules conjugated to each antibody, can be determined using mass spectrometry.[4][5]

-

Sample Preparation: Prepare the purified DACN-antibody conjugate at a suitable concentration for mass spectrometry analysis.

-

Mass Spectrometry Analysis: Acquire the mass spectrum of the intact antibody conjugate under denaturing or native conditions.

-

Data Analysis: Deconvolute the mass spectrum to determine the masses of the different antibody species (unconjugated, and conjugated with 1, 2, 3, etc., DACN molecules). The mass difference between peaks will correspond to the mass of the attached DACN linker. The relative abundance of each species can be used to calculate the average DOL.

Experimental Workflows and Signaling Pathways

The utility of DACN(Tos,Suc-NHS) lies in its ability to facilitate a two-step bioconjugation process. This workflow is particularly advantageous for creating complex bioconjugates where the second component may not be compatible with the conditions of the initial amine-labeling reaction.

Workflow for Two-Step Bioconjugation

The following diagram illustrates the general workflow for a two-step bioconjugation using DACN(Tos,Suc-NHS). First, a biomolecule with primary amines (e.g., an antibody) is functionalized with the DACN linker. In the second step, this functionalized biomolecule is reacted with a second molecule containing an azide group via copper-free click chemistry.

Caption: General workflow for a two-step bioconjugation using DACN(Tos,Suc-NHS).

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram details the experimental workflow for synthesizing an ADC using DACN(Tos,Suc-NHS).

Caption: Experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Conclusion

DACN(Tos,Suc-NHS) is a powerful and versatile bifunctional linker for bioconjugation. Its NHS ester allows for efficient labeling of primary amines on biomolecules, while the strained cyclononyne enables subsequent bioorthogonal modification via copper-free click chemistry. This two-step approach provides researchers with a high degree of control over the construction of complex bioconjugates, including antibody-drug conjugates. While specific quantitative data for DACN(Tos,Suc-NHS) is still emerging, the well-established principles of NHS ester chemistry provide a solid foundation for developing robust and reproducible bioconjugation protocols. The methodologies and workflows presented in this guide offer a comprehensive starting point for scientists and drug development professionals looking to leverage the capabilities of this promising reagent.

References

- 1. furthlab.xyz [furthlab.xyz]

- 2. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper-free click bioconjugation of technetium-99m complexes using strained cyclononyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling with DACN(Tos,Suc-NHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with DACN(Tos,Suc-NHS), a bifunctional linker molecule. The DACN (Diazirine-based clickable handle) core, combined with a tosyl (Tos) leaving group and a succinimidyl-N-hydroxysuccinimide (Suc-NHS) ester, allows for a two-step bioconjugation strategy. The NHS ester group reacts with primary amines (e.g., lysine residues) on the protein surface to form a stable amide bond. The diazirine moiety can be subsequently used for photo-crosslinking to other molecules or for bioorthogonal click chemistry reactions. This protocol is designed to guide researchers through the process of protein modification, purification, and characterization.

Data Presentation

The efficiency of protein labeling with DACN(Tos,Suc-NHS) can be influenced by several factors, including the protein's isoelectric point, the number of accessible primary amines, and the reaction conditions. The following table summarizes typical quantitative data obtained from a labeling experiment with a model protein like Bovine Serum Albumin (BSA).

| Parameter | Experimental Condition/Result |

| Protein | Bovine Serum Albumin (BSA) |

| Protein Concentration | 5 mg/mL |

| DACN(Tos,Suc-NHS) to Protein Molar Ratio | 10:1 |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 |

| Reaction Time | 1 hour |

| Reaction Temperature | Room Temperature (20-25°C) |

| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) |

| Degree of Labeling (DOL) | 2-4 moles of DACN per mole of protein |

| Protein Recovery | > 85% |

Experimental Protocols

Materials and Reagents

-

Protein to be labeled (e.g., antibody, enzyme)

-

DACN(Tos,Suc-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Protein concentration assay kit (e.g., Bradford or BCA)

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for protein labeling with DACN(Tos,Suc-NHS).

Detailed Protocol

-

Preparation of Protein Solution:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[1][2]

-

Ensure the protein solution is free of any amine-containing buffers or stabilizers like Tris or glycine, as these will compete with the labeling reaction.[1][2] If necessary, dialyze the protein against the reaction buffer.

-

-

Preparation of DACN(Tos,Suc-NHS) Stock Solution:

-

Immediately before use, dissolve the DACN(Tos,Suc-NHS) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[3]

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add the calculated amount of the DACN(Tos,Suc-NHS) stock solution. The molar ratio of the linker to the protein may need to be optimized, but a starting point of a 10-fold molar excess is recommended.[4]

-

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light.[3]

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted DACN(Tos,Suc-NHS) and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[1][3]

-

Elute the protein with PBS and collect the fractions.

-

Monitor the protein elution by measuring the absorbance at 280 nm.

-

Pool the protein-containing fractions.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., Bradford or BCA).

-

If the DACN moiety possesses a unique absorbance, the degree of labeling (DOL) can be determined spectrophotometrically. This is calculated as the molar ratio of the linker to the protein.

-

Signaling Pathway and Reaction Mechanism

The core of this labeling protocol relies on the reaction between the N-hydroxysuccinimide (NHS) ester of the DACN(Tos,Suc-NHS) molecule and the primary amines present on the protein's surface.

References

Step-by-Step Guide for DACN(Tos,Suc-NHS) Conjugation to Antibodies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of the bifunctional linker, DACN(Tos,Suc-NHS), to antibodies. This process is a cornerstone in the development of advanced antibody-drug conjugates (ADCs), where precise control over linker attachment and subsequent payload conjugation is paramount.

The DACN(Tos,Suc-NHS) linker facilitates a two-stage conjugation strategy. Initially, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine residues) on the antibody surface. Subsequently, the Diazo-Cyclooctyne (DACN) moiety enables a highly specific and efficient copper-free "click" reaction, specifically a strain-promoted azide-alkyne cycloaddition (SPAAC), with an azide-modified payload. This methodology allows for the creation of well-defined ADCs with controlled drug-to-antibody ratios (DAR).

Experimental Protocols

This section details the step-by-step procedures for antibody preparation, conjugation of the DACN(Tos,Suc-NHS) linker, and the subsequent click chemistry reaction with an azide-modified payload.

Antibody Preparation

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal reaction conditions. This involves buffer exchange to remove any interfering substances.[1][]

Protocol:

-

Buffer Exchange:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), perform a buffer exchange into a conjugation-compatible buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[1]

-

Use a desalting column or a spin filtration unit with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa).[1]

-

-

Concentration Adjustment:

-

Adjust the antibody concentration to a range of 1-10 mg/mL in the conjugation buffer.

-

-

Purity Check:

-

Ensure the antibody is of high purity (>95%) to avoid side reactions.

-

DACN(Tos,Suc-NHS) Conjugation to Antibody (Amine Coupling)

This protocol outlines the reaction between the NHS ester of the DACN linker and the primary amines on the antibody.

Materials:

-

Prepared antibody in amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

DACN(Tos,Suc-NHS) linker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Reaction tubes

-

Purification column (e.g., size-exclusion chromatography)

Protocol:

-

Prepare DACN(Tos,Suc-NHS) Stock Solution:

-

Immediately before use, dissolve the DACN(Tos,Suc-NHS) linker in anhydrous DMSO to a concentration of 10 mM.[]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the DACN(Tos,Suc-NHS) stock solution to the antibody solution. The optimal molar ratio of linker to antibody will need to be determined empirically but a starting point of 5:1 to 20:1 is recommended to achieve a desired DAR.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quench Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. This will react with any excess, unreacted NHS ester.[3]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of DACN-Antibody Conjugate:

-

Remove excess, unreacted linker and quenching agent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

-

The purified DACN-functionalized antibody is now ready for the subsequent click chemistry reaction.

-

Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the DACN-functionalized antibody and an azide-modified payload.

Materials:

-

Purified DACN-Antibody Conjugate

-

Azide-modified payload (e.g., cytotoxic drug, fluorescent dye)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Protocol:

-

Prepare Azide-Payload Stock Solution:

-

Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO) to a known concentration.

-

-

Click Reaction:

-

Add a molar excess of the azide-payload stock solution to the DACN-Antibody conjugate solution. A typical starting molar ratio of payload to antibody is 3:1 to 10:1.

-

Incubate the reaction mixture for 4-16 hours at 4°C or room temperature. The optimal reaction time and temperature should be determined empirically.

-

-

Purification of the Final Antibody-Drug Conjugate (ADC):

Data Presentation

Quantitative data from the conjugation process should be systematically recorded to ensure reproducibility and for optimization purposes.

| Parameter | Recommended Range | Purpose |

| Antibody Concentration | 1-10 mg/mL | To ensure efficient reaction kinetics. |

| Linker:Antibody Molar Ratio | 5:1 - 20:1 | To control the degree of linker incorporation. |

| Payload:Antibody Molar Ratio | 3:1 - 10:1 | To drive the click reaction to completion. |

| Reaction pH (NHS Ester) | 7.2 - 8.5 | Optimal for amine reactivity with NHS esters.[] |

| Reaction Time (NHS Ester) | 1 - 2 hours | Sufficient for conjugation without significant antibody degradation. |

| Reaction Time (SPAAC) | 4 - 16 hours | To allow for efficient click reaction. |

| Expected DAR | 2 - 8 | Dependent on the number of accessible lysines and reaction conditions. |

Visualization of Workflows and Pathways

Diagrams illustrating the experimental workflow and the chemical reactions are provided below.

Figure 1: Experimental workflow for the two-step conjugation of an azide-payload to an antibody using the DACN(Tos,Suc-NHS) linker.

Figure 2: Chemical reaction pathway showing the two-stage conjugation process.

Characterization of the Final ADC

A critical aspect of ADC development is the thorough characterization of the final product. The Drug-to-Antibody Ratio (DAR) is a key quality attribute that must be determined.

-